Product packaging for Timapiprant sodium(Cat. No.:)

Timapiprant sodium

Cat. No.: B1683164
M. Wt: 370.4 g/mol
InChI Key: XKRNYIKRDAGPQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Timapiprant, also known as OC000459, is a potent, selective and orally active CRTH2 antagonist. OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial. OC000459 inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils. OC000459 treatment inhibited LAR and post-allergen increase in sputum eosinophils. OC000459 appears to inhibit allergic inflammation in asthma.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16FN2NaO2 B1683164 Timapiprant sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2.Na/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;/h2-10H,11-12H2,1H3,(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRNYIKRDAGPQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=O)[O-])C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Role of CRTH2 in allergic inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of CRTH2 in Allergic Inflammation

Introduction: The PGD2-CRTH2 Axis

Allergic inflammation is a complex cascade orchestrated by a multitude of cellular and molecular players. Central to this process is Prostaglandin D2 (PGD2), the predominant prostanoid released by activated mast cells following allergen exposure.[1][2] PGD2 exerts its diverse biological effects by binding to two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2.[3][4][5]

While the DP1 receptor is often associated with vasodilation and the inhibition of cell migration, CRTH2 is unequivocally pro-inflammatory.[3] It is the primary mediator of PGD2-driven recruitment and activation of key effector cells in type 2 immunity.[6] This guide provides a detailed examination of the CRTH2 receptor, from its signaling mechanisms and cellular functions to its role in specific allergic diseases and its standing as a therapeutic target.

Cellular Expression of CRTH2

The pro-inflammatory function of CRTH2 is directly linked to its expression profile on key immune cell populations. It is prominently expressed on the primary effector cells of type 2 allergic inflammation:

  • T helper 2 (Th2) lymphocytes: CRTH2 is considered the most reliable surface marker for human Th2 cells, which orchestrate the allergic response through cytokine production.[7][8]

  • Eosinophils: These granulocytes are major contributors to tissue damage in chronic allergic diseases and express high levels of CRTH2.[7][8][9]

  • Basophils: Similar to eosinophils, basophils are granulocytes that express CRTH2 and contribute to the allergic response.[7][8]

  • Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are a more recently identified cell type that mirrors Th2 cells in producing type 2 cytokines and also shows CRTH2-dependent migration.[8][10]

CRTH2 expression has been shown to be elevated on circulating T cells and eosinophils in patients with atopic dermatitis and in the airways of patients with asthma, correlating with disease severity.[9][11]

The CRTH2 Signaling Pathway

CRTH2 is a seven-transmembrane G-protein coupled receptor. Upon binding its ligand, PGD2, it initiates a specific intracellular signaling cascade.

  • G-Protein Coupling: CRTH2 couples to the inhibitory Gi-type G protein (Gαi).[1]

  • Downstream Effects: Activation of Gαi leads to two primary events:

    • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

    • Calcium Mobilization: Activation of phospholipase C (PLC) via the Gβγ subunit leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, increasing cytosolic calcium concentrations.[1]

This signaling cascade ultimately translates into the pro-inflammatory cellular responses characteristic of CRTH2 activation, such as chemotaxis and degranulation.[1]

CRTH2_Signaling_Pathway CRTH2 CRTH2 (DP2) Receptor G-Protein Coupled Receptor G_protein Gi Protein (α, β, γ subunits) CRTH2->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) Ca2 Intracellular Ca²⁺ Increase PLC->Ca2 via IP3 PGD2 PGD2 (Prostaglandin D2) PGD2->CRTH2 Binds G_protein->AC αi inhibits G_protein->PLC ATP ATP ATP->AC Response Pro-inflammatory Cellular Responses (Chemotaxis, Activation) cAMP->Response ↓cAMP Ca2->Response ↑Ca²⁺

Caption: CRTH2 Signaling Cascade.

Functional Roles of CRTH2 in Allergic Inflammation

The activation of the CRTH2 signaling pathway on immune cells drives the core features of the allergic inflammatory response.

  • Cell Migration (Chemotaxis): PGD2 is a potent chemoattractant for eosinophils, basophils, Th2 cells, and ILC2s, acting through CRTH2 to recruit these cells from the bloodstream into tissues like the airway mucosa and skin.[3][6][8] This influx of inflammatory cells is a hallmark of the late-phase allergic reaction.[3]

  • Cell Activation and Degranulation: CRTH2 signaling promotes the activation and degranulation of eosinophils and basophils, leading to the release of cytotoxic granule proteins, histamines, and other pro-inflammatory mediators.[9][12]

  • Cytokine Production: PGD2 stimulation of CRTH2 on Th2 cells and ILC2s enhances their production and release of key type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[3][11] These cytokines perpetuate the inflammatory cycle by promoting IgE production, eosinophil survival, and airway hyperresponsiveness.

Inflammatory_Cell_Recruitment cluster_tissue Inflamed Tissue (e.g., Airway Mucosa) MastCell Mast Cell PGD2 PGD2 MastCell->PGD2 Releases Th2 Th2 Cell PGD2->Th2 Recruits via CRTH2 Eosinophil Eosinophil PGD2->Eosinophil Recruits via CRTH2 Basophil Basophil PGD2->Basophil Recruits via CRTH2 Cytokines IL-4, IL-5, IL-13 Th2->Cytokines Releases Inflammation Allergic Inflammation (Edema, Mucus, Damage) Eosinophil->Inflammation Basophil->Inflammation Cytokines->Inflammation Allergen Allergen Allergen->MastCell Activates BloodVessel Blood Vessel BloodVessel->Th2 Chemotaxis BloodVessel->Eosinophil Chemotaxis BloodVessel->Basophil Chemotaxis Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A1 1. Isolate CRTH2+ cells (e.g., Eosinophils) A2 2. Resuspend cells in assay buffer A1->A2 B1 4. Add cells to upper chamber A2->B1 A3 3. Prepare chemoattractant (PGD2 ± Antagonist) in lower chamber wells A3->B1 B2 5. Incubate at 37°C (e.g., 90 minutes) B1->B2 B3 6. Cells migrate through porous membrane B2->B3 C1 7. Remove non-migrated cells B3->C1 C2 8. Fix and stain migrated cells on membrane underside C1->C2 C3 9. Quantify migrated cells (Microscopy or Fluorometry) C2->C3

References

Timapiprant Sodium: A Deep Dive into its Antagonistic Effect on Eosinophil Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophilic inflammation is a key driver in the pathophysiology of several allergic diseases, including asthma and eosinophilic esophagitis. A central pathway governing this process is the activation of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), by its ligand, prostaglandin D2 (PGD2). Timapiprant sodium (formerly OC000459) is a potent and selective oral antagonist of the DP2 receptor. This technical guide provides a comprehensive overview of Timapiprant's mechanism of action, its quantifiable effects on eosinophil function from preclinical and clinical studies, detailed experimental protocols for assessing eosinophil activation, and a visualization of the core signaling pathways involved.

Introduction: The PGD2-DP2 Axis in Eosinophilic Inflammation

Prostaglandin D2 (PGD2) is a lipid mediator predominantly released by activated mast cells in response to allergens and other inflammatory stimuli[1][2]. It exerts its biological effects through two G-protein coupled receptors: DP1 and DP2 (CRTH2)[3][4]. While both are expressed on eosinophils, the DP2 receptor is considered a key player in driving eosinophilic inflammation[2][5]. The DP2 receptor is selectively expressed on type 2 inflammatory cells, including T helper 2 (Th2) lymphocytes, type 2 innate lymphoid cells (ILC2s), basophils, and, crucially, eosinophils[2][5][6].

Activation of the DP2 receptor on eosinophils by PGD2 triggers a cascade of pro-inflammatory events, including:

  • Chemotaxis: Directing the migration of eosinophils to inflammatory sites[3][7].

  • Shape Change: An early marker of eosinophil activation[5][8].

  • Degranulation: The release of cytotoxic granule proteins such as eosinophil cationic protein and eosinophil peroxidase, which contribute to tissue damage[5][9].

  • Upregulation of Adhesion Molecules: Such as CD11b, facilitating their recruitment and retention in tissues[10].

Given its central role in orchestrating eosinophilic inflammation, the DP2 receptor has emerged as a promising therapeutic target for allergic diseases[1][2].

This compound: A Selective DP2 Receptor Antagonist

This compound, also known as OC000459, is an indole-acetic acid derivative that functions as a potent, selective, and orally active DP2 receptor antagonist[6][8][11]. By competitively binding to the DP2 receptor, Timapiprant blocks the downstream signaling initiated by PGD2, thereby inhibiting the recruitment and activation of eosinophils and other Th2-type inflammatory cells[1][6][8]. This targeted mechanism of action offers a potential therapeutic strategy to mitigate the underlying eosinophilic inflammation in diseases like asthma and eosinophilic esophagitis[1][12].

Quantitative Data on the Effects of this compound

The efficacy of Timapiprant in modulating eosinophil function and eosinophilic inflammation has been quantified in numerous preclinical and clinical studies. The following tables summarize these key findings.

Table 1: Preclinical and In Vitro Efficacy of this compound
ParameterSpecies/SystemAssayTimapiprant (OC000459) Concentration/DoseResultCitation
Binding Affinity (Ki) Human recombinant DP2Radioligand DisplacementN/A13 nM[8]
Rat recombinant DP2Radioligand DisplacementN/A3 nM[8]
Human native DP2 (Th2 cells)Radioligand DisplacementN/A4 nM[8]
Th2 Lymphocyte Chemotaxis HumanChemotaxis AssayIC50 = 0.028 µMInhibition of chemotaxis[8]
Th2 Lymphocyte Cytokine Production HumanCytokine Production AssayIC50 = 0.019 µMInhibition of cytokine production[8]
Eosinophil Shape Change Isolated Human LeukocytesShape Change AssaypKB = 7.9Competitive antagonism of PGD2-induced shape change[6]
Human Whole BloodShape Change AssaypKB = 7.5Competitive antagonism of PGD2-induced shape change[6]
Blood Eosinophilia RatDK-PGD2 Induced EosinophiliaED50 = 0.04 mg/kg (oral)Inhibition of blood eosinophilia[6][8]
Airway Eosinophilia Guinea PigDK-PGD2 Induced EosinophiliaED50 = 0.01 mg/kg (oral)Inhibition of airway eosinophilia[6][8]

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; pKB: Negative logarithm of the dissociation constant of an antagonist; ED50: Half-maximal effective dose.

Table 2: Clinical Efficacy of this compound in Eosinophilic Diseases
IndicationStudy PopulationTreatmentOutcome MeasureResultCitation
Eosinophilic Esophagitis Adults with active, corticosteroid-dependent/refractory EoE (n=26)100 mg Timapiprant twice daily for 8 weeksEsophageal Eosinophil Count (eos/hpf)Decrease from 114.83 to 73.26 (P = 0.0256) vs. no reduction with placebo[12]
Severe Eosinophilic Asthma Patients with sputum eosinophil count >3% (n=40)50 mg Timapiprant once daily for 12 weeksGeometric Mean Sputum Eosinophil CountReduction from 11.0% to 2.5% (vs. 10.7% to 6.2% with placebo; P = 0.151)[13]
Moderate Persistent Asthma Patients not using ICS (n=132)200 mg Timapiprant twice daily for 4 weeksSputum Eosinophil Count (in subset n=27)Significant reduction with active treatment, but not placebo[2]
Moderate Persistent Asthma Patients not using ICS (n=512)25 mg once daily, 200 mg once daily, 100 mg twice daily for 12 weeksFEV1 in atopic eosinophilic subgroupMean increase of 220 ml vs. placebo (P = 0.005)[14]

eos/hpf: eosinophils per high-power field; FEV1: Forced expiratory volume in 1 second; ICS: Inhaled corticosteroids.

Signaling Pathways and Experimental Workflows

PGD2-DP2 Signaling Pathway in Eosinophils

The binding of PGD2 to the DP2 receptor on eosinophils initiates a signaling cascade that leads to cellular activation. This pathway is primarily mediated through G-protein coupling.

PGD2_DP2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds G_protein Gi/Gq Protein DP2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Leads to Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Degranulation Degranulation Ca_mobilization->Degranulation Chemotaxis Chemotaxis & Migration Actin_polymerization->Chemotaxis Shape_change Shape Change Actin_polymerization->Shape_change Timapiprant This compound Timapiprant->DP2 Antagonizes

PGD2-DP2 signaling cascade in eosinophils.
Experimental Workflow: In Vitro Eosinophil Chemotaxis Assay

The following diagram illustrates a typical workflow for assessing the effect of Timapiprant on eosinophil chemotaxis in vitro.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Chemotaxis Assay (Transwell Plate) cluster_analysis Analysis isolate_eos 1. Isolate Eosinophils from human peripheral blood preincubate 2. Pre-incubate Eosinophils with Timapiprant or vehicle isolate_eos->preincubate add_cells 4. Add pre-incubated eosinophils to upper chamber (insert) preincubate->add_cells setup_plate 3. Add PGD2 (chemoattractant) to lower chamber incubate 5. Incubate to allow migration add_cells->incubate count_cells 6. Count migrated cells in lower chamber incubate->count_cells compare 7. Compare cell counts (Timapiprant vs. Vehicle) count_cells->compare

Workflow for an in vitro eosinophil chemotaxis assay.

Detailed Experimental Protocols

Eosinophil Isolation from Human Peripheral Blood

This protocol is a generalized procedure for isolating eosinophils, a necessary first step for many in vitro assays.

  • Blood Collection: Draw whole blood from healthy or atopic donors into collection tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Lysis: Lyse erythrocytes using a hypotonic solution.

  • Leukocyte Isolation: Centrifuge the sample to pellet the leukocytes.

  • Negative Selection: Use an immunomagnetic cell separation kit (e.g., EasySep™) to deplete non-eosinophil granulocytes. This typically involves using antibodies against markers like CD16 to remove neutrophils.

  • Purity and Viability Assessment: Assess the purity of the isolated eosinophils (typically >98%) using cytological staining (e.g., May-Grünwald Giemsa) and microscopy. Viability can be determined by trypan blue exclusion (typically >95%).

In Vitro Eosinophil Shape Change Assay

This assay is a rapid method to assess the immediate activation of eosinophils in response to a chemoattractant.

  • Cell Preparation: Use either isolated eosinophils or whole blood.

  • Incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stimulation: Add PGD2 to induce eosinophil shape change.

  • Fixation: After a short incubation period (e.g., 1-5 minutes), stop the reaction by adding a fixative (e.g., paraformaldehyde).

  • Analysis by Flow Cytometry: Analyze the cells using a flow cytometer. Activated eosinophils undergo a change from a spherical to an elongated shape, which is detected as an increase in the forward scatter (FSC) signal.

  • Data Analysis: Calculate the percentage of cells that have undergone a shape change and determine the inhibitory concentration of Timapiprant.

Induced Sputum Eosinophil Count

This clinical procedure is used to non-invasively assess airway inflammation.

  • Pre-medication: Administer an inhaled short-acting beta2-agonist (e.g., salbutamol) to the patient to prevent bronchoconstriction.

  • Sputum Induction: The patient inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 5%) for a set period (e.g., 5-20 minutes). Inhalation of the saline irritates the airways, inducing coughing and sputum production. Lung function (FEV1) should be monitored throughout the procedure for safety.

  • Sputum Collection: The patient expectorates the sputum into a sterile container.

  • Sputum Processing:

    • Select mucus plugs from the sample, avoiding saliva.

    • Treat the selected portion with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and disperse the cells.

    • Filter the sample to remove debris.

    • Perform a total cell count and assess cell viability.

  • Slide Preparation and Staining: Prepare cytospins of the cell suspension and stain them with a differential stain such as May-Grünwald Giemsa.

  • Cell Counting: A trained technician performs a differential cell count on at least 400 non-squamous cells under a microscope. The result is expressed as the percentage of eosinophils among the total non-squamous cells.

Immunohistochemistry for Esophageal Eosinophils

This is the standard method for diagnosing and monitoring eosinophilic esophagitis.

  • Biopsy Collection: Obtain esophageal biopsies via endoscopy from both the proximal and distal esophagus.

  • Fixation and Processing: Fix the tissue samples in formalin and embed them in paraffin.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on glass slides.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: This is the standard staining method for identifying eosinophils based on their characteristic bilobed nucleus and intensely red-staining cytoplasmic granules.

    • Immunohistochemistry (IHC) for Eosinophil-Specific Proteins (optional but more specific): Staining for proteins like eosinophil peroxidase (EPX) can provide a more specific identification of eosinophils and their degranulation products. This involves using a primary antibody against the target protein, followed by a labeled secondary antibody and a chromogenic substrate to visualize the staining.

  • Microscopic Analysis: A pathologist examines the stained slides under a microscope.

  • Quantification: The peak number of eosinophils is counted in a single high-power field (hpf). A count of ≥15 eosinophils per hpf is a key diagnostic criterion for eosinophilic esophagitis[15].

Conclusion

This compound is a selective DP2 receptor antagonist that effectively inhibits the activation and recruitment of eosinophils, key effector cells in type 2 inflammatory diseases. Preclinical data demonstrates its potent and specific antagonism of the DP2 receptor, leading to the inhibition of eosinophil chemotaxis and activation. Clinical trials have provided evidence of its ability to reduce eosinophil counts in the sputum of asthmatic patients and in the esophageal tissue of patients with eosinophilic esophagitis[2][12][13]. The targeted mechanism of action, focused on the PGD2-DP2 signaling axis, highlights Timapiprant as a significant therapeutic agent in development for the treatment of eosinophil-driven diseases. Further research and larger clinical trials will continue to define its precise role in the management of these conditions.

References

Timapiprant Sodium: A Deep Dive into its Antagonistic Effect on Th2 Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timapiprant sodium (formerly OC000459) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2). This receptor is preferentially expressed on T helper type 2 (Th2) lymphocytes, key drivers of type 2 inflammation which underlies allergic diseases such as asthma and allergic rhinitis. By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), Timapiprant effectively mitigates Th2 cell migration and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of Timapiprant on Th2 lymphocytes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Quantitative Impact of Timapiprant on Th2 Lymphocyte Function

Timapiprant has been demonstrated to be a highly effective inhibitor of key Th2 lymphocyte functions, including chemotaxis and the production of hallmark cytokines. The following tables summarize the in vitro potency of Timapiprant.

ParameterSpeciesValueReference
Binding Affinity (Ki)
Human recombinant CRTH2/DP2Human13 nM[1][2]
Rat recombinant CRTH2/DP2Rat3 nM[1][2]
Human native CRTH2/DP2 (Th2 cell membranes)Human4 nM[1][2]
Table 1: Binding Affinity of Timapiprant to the CRTH2/DP2 Receptor.
ParameterSpeciesIC50 ValueReference
Inhibition of Th2 Lymphocyte ChemotaxisHuman28 nM[1][2][3]
Inhibition of overall Th2 Cytokine ProductionHuman19 nM[1][2][3]
Inhibition of IL-13 ProductionHuman19 nM[4]
Table 2: Inhibitory Potency of Timapiprant on Th2 Lymphocyte Functions.

Mechanism of Action: The CRTH2 Signaling Pathway

Timapiprant exerts its effects by competitively antagonizing the CRTH2 receptor, a G protein-coupled receptor (GPCR). The binding of PGD2 to CRTH2 on Th2 cells initiates a signaling cascade that promotes their activation and migration. Timapiprant blocks this initial step.

CRTH2 Signaling Cascade

The CRTH2 receptor is coupled to an inhibitory G protein (Gαi). Upon activation by PGD2, the following intracellular events occur:

  • Gαi Activation: The Gαi subunit dissociates from the βγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of Phospholipase C (PLC): The Gβγ subunit complex activates phospholipase C (PLC).

  • Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6][7][8] This increase in intracellular calcium is a critical signal for cellular activation.

  • Cellular Responses: The combination of decreased cAMP and increased intracellular calcium culminates in the characteristic Th2 cell responses: chemotaxis (cell migration) and the production of type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

By occupying the PGD2 binding site on CRTH2, Timapiprant prevents the initiation of this signaling cascade, thereby inhibiting the downstream cellular responses.

CRTH2_Signaling_Pathway cluster_cytoplasm Cytoplasm PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binds & Activates Timapiprant Timapiprant Timapiprant->CRTH2 Blocks G_protein Gαiβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP cAMP IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG ATP ATP ATP->cAMP Converts Th2_response Th2 Cell Response (Chemotaxis, Cytokine Production) cAMP->Th2_response Reduced levels contribute to response PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->Th2_response Activates

Caption: CRTH2 signaling pathway initiated by PGD2 and inhibited by Timapiprant.

Experimental Protocols

The following sections outline the general methodologies employed in the key in vitro experiments to characterize the effect of Timapiprant on Th2 lymphocytes.

Th2 Lymphocyte Chemotaxis Assay

The chemotactic response of Th2 cells to a chemoattractant is a fundamental measure of their migratory capacity. The Boyden chamber assay is a standard method for this assessment.

Objective: To quantify the inhibitory effect of Timapiprant on the migration of human Th2 lymphocytes towards a chemoattractant.

Materials:

  • Human Th2 lymphocytes

  • Chemoattractant (e.g., PGD2 or supernatant from activated mast cells)

  • This compound

  • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

  • Polycarbonate membrane with appropriate pore size (typically 5 µm for lymphocytes)

  • Culture medium (e.g., RPMI 1640 with 1% BSA)

  • Cell staining and quantification reagents

Procedure:

  • Cell Preparation: Human Th2 lymphocytes are isolated and cultured. Prior to the assay, cells are washed and resuspended in culture medium at a defined concentration (e.g., 1 x 10^6 cells/mL).

  • Compound Preparation: A dilution series of Timapiprant is prepared in the culture medium.

  • Assay Setup:

    • The lower wells of the Boyden chamber are filled with the chemoattractant solution.

    • The polycarbonate membrane is placed over the lower wells.

    • The upper chamber is assembled on top of the membrane.

    • The Th2 cell suspension, pre-incubated with varying concentrations of Timapiprant or vehicle control, is added to the upper wells.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 90 minutes).

  • Quantification:

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

    • The membrane is fixed and stained (e.g., with Diff-Quik).

    • The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of Timapiprant compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of Timapiprant.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_quant Quantification cluster_analysis Data Analysis prep_cells Prepare Th2 Cell Suspension load_upper Load Th2 Cells + Timapiprant into Upper Wells prep_cells->load_upper prep_compound Prepare Timapiprant Dilutions prep_compound->load_upper prep_chemo Prepare Chemoattractant load_lower Load Chemoattractant into Lower Wells prep_chemo->load_lower place_membrane Place Porous Membrane load_lower->place_membrane place_membrane->load_upper incubate Incubate (e.g., 37°C, 90 min) load_upper->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Membrane remove_nonmigrated->fix_stain count_cells Count Migrated Cells (Microscopy) fix_stain->count_cells calc_inhibition Calculate % Inhibition count_cells->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the Th2 lymphocyte chemotaxis assay.

Th2 Cytokine Production Assay

This assay measures the ability of Timapiprant to inhibit the production and secretion of key Th2 cytokines.

Objective: To quantify the inhibitory effect of Timapiprant on the production of IL-4, IL-5, and IL-13 by activated human Th2 lymphocytes.

Materials:

  • Human Th2 lymphocytes

  • Cell stimulation agents (e.g., anti-CD3/anti-CD28 antibodies, or supernatant from activated mast cells)

  • This compound

  • Culture medium and plates

  • Cytokine quantification kit (e.g., ELISA or multiplex bead array)

Procedure:

  • Cell Culture and Stimulation:

    • Human Th2 lymphocytes are cultured in 96-well plates.

    • Cells are pre-incubated with a dilution series of Timapiprant or vehicle control for a specified time (e.g., 30 minutes).

    • The cells are then stimulated to produce cytokines using appropriate agents.

  • Incubation: The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a duration sufficient for cytokine accumulation in the supernatant (e.g., 24-48 hours).

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.

  • Cytokine Quantification (ELISA as an example):

    • An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-13).

    • The plate is washed and blocked to prevent non-specific binding.

    • The collected supernatants (containing the secreted cytokines) and a standard curve of the recombinant cytokine are added to the wells.

    • After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.

    • Following another incubation and wash, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added.

    • A substrate solution is added, and the resulting colorimetric change is measured using a microplate reader.

  • Data Analysis: The concentration of the cytokine in each sample is determined from the standard curve. The percentage of inhibition of cytokine production is calculated for each concentration of Timapiprant compared to the stimulated vehicle control. The IC50 value is then determined.

Cytokine_Workflow cluster_culture Cell Culture & Treatment cluster_sample Sample Collection cluster_quant Cytokine Quantification (ELISA) cluster_analysis Data Analysis culture_cells Culture Th2 Lymphocytes preincubate Pre-incubate with Timapiprant culture_cells->preincubate stimulate Stimulate Cytokine Production preincubate->stimulate incubate_culture Incubate (e.g., 24-48h) stimulate->incubate_culture collect_supernatant Collect Supernatant incubate_culture->collect_supernatant add_samples Add Supernatants & Standards collect_supernatant->add_samples coat_plate Coat Plate with Capture Ab coat_plate->add_samples add_detection_ab Add Detection Ab add_samples->add_detection_ab add_enzyme Add Enzyme Conjugate add_detection_ab->add_enzyme add_substrate Add Substrate & Read Plate add_enzyme->add_substrate calc_concentration Calculate Cytokine Concentration add_substrate->calc_concentration calc_inhibition Calculate % Inhibition calc_concentration->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the Th2 cytokine production assay.

Conclusion

This compound is a potent and selective antagonist of the CRTH2 receptor, effectively inhibiting key functions of Th2 lymphocytes. Its ability to block Th2 cell chemotaxis and the production of pro-inflammatory cytokines, as demonstrated by low nanomolar IC50 values, underscores its therapeutic potential in the treatment of type 2 inflammatory diseases. The mechanism of action, centered on the blockade of the Gαi-coupled CRTH2 signaling pathway, provides a clear rationale for its observed effects. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of CRTH2 antagonists as a promising class of anti-inflammatory agents.

References

The Discovery and Synthesis of Timapiprant Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timapiprant sodium, also known as OC000459, is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, more commonly known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] By targeting the DP2 receptor, this compound modulates the inflammatory cascade, positioning it as a promising therapeutic agent for a range of allergic and inflammatory conditions, including asthma and allergic rhinitis.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug development and research.

Introduction: The Role of the DP2 Receptor in Inflammation

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily from mast cells in response to allergic stimuli.[3] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 (CRTH2) receptor.[5] The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) lymphocytes, eosinophils, and basophils, all of which are critical players in the pathophysiology of allergic diseases.[6] Activation of the DP2 receptor by PGD2 triggers a cascade of inflammatory responses, including the chemotaxis and activation of these immune cells, leading to the characteristic symptoms of allergic inflammation.[3][4]

The discovery of the DP2 receptor and its role in mediating allergic inflammation spurred the search for selective antagonists as novel therapeutic interventions.[7] Timapiprant emerged from these efforts as a potent, selective, and orally active small molecule antagonist of the DP2 receptor.[1][2]

Discovery of this compound

The development of Timapiprant was the result of extensive research aimed at identifying potent and selective antagonists for the DP2 receptor. Early discovery efforts often started from known prostaglandin analogues or through high-throughput screening of compound libraries.[7][8] While the precise initial discovery path of Timapiprant is proprietary, its chemical structure, (5-Fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, represents a novel chemical class of DP2 antagonists.[9] This indole-acetic acid derivative was optimized to achieve high affinity and selectivity for the DP2 receptor.[9][10]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. Based on available patent literature and analogous synthetic procedures for similar indole derivatives, a plausible synthetic route is outlined below. The key step involves the reaction of an ethyl (5-fluoro-2-methylindol-1-yl)acetate intermediate with 2-quinoline carboxaldehyde.

Proposed Synthetic Pathway

G A Ethyl (5-fluoro-2-methylindol-1-yl)acetate C Ethyl 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate A->C Reaction B 2-Quinoline Carboxaldehyde B->C Reaction D Timapiprant C->D Hydrolysis E This compound D->E Salt Formation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl (5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate

This step constitutes the core carbon-carbon bond formation in the synthesis of Timapiprant.

  • Reactants: Ethyl (5-fluoro-2-methylindol-1-yl)acetate and 2-quinoline carboxaldehyde.

  • Reaction Conditions: The specific conditions outlined in patent literature involve reacting the two starting materials in a suitable solvent. While the exact catalyst and temperature are not publicly detailed, analogous reactions often employ acid or base catalysis and may require heating.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove any inorganic reagents. The crude product would then be purified, likely through column chromatography on silica gel, to yield the pure ethyl ester of Timapiprant.

Step 2: Hydrolysis to Timapiprant

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, Timapiprant.

  • Reactant: Ethyl 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate.

  • Reaction Conditions: The ester is treated with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature or gently heated until the hydrolysis is complete.

  • Work-up and Purification: After the reaction, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the free acid (Timapiprant) to precipitate. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 3: Formation of this compound

The final step involves the formation of the sodium salt to improve solubility and stability.

  • Reactant: Timapiprant (free acid).

  • Reaction Conditions: Timapiprant is dissolved in a suitable solvent, and a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethoxide, is added.

  • Work-up and Purification: The sodium salt is then isolated, often by precipitation or by evaporation of the solvent, to yield this compound as a solid.

Biological Evaluation and Mechanism of Action

This compound is a potent and selective antagonist of the DP2 receptor. Its mechanism of action involves competitively binding to the DP2 receptor, thereby preventing the binding of its natural ligand, PGD2. This blockade inhibits the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells.[3]

DP2 Receptor Signaling Pathway

G cluster_cell Cell Membrane cluster_response Cellular Response PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Binds G_protein Gi/o Protein DP2->G_protein Activates Timapiprant Timapiprant Timapiprant->DP2 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca ↑ Intracellular Ca2+ G_protein->Ca cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis Ca->Chemotaxis Activation Cell Activation Ca->Activation Cytokine Cytokine Release Activation->Cytokine

Caption: DP2 receptor signaling pathway and the inhibitory action of Timapiprant.

Quantitative Biological Activity

The biological activity of Timapiprant has been extensively characterized through a variety of in vitro and in vivo assays.

Assay TypeSpecies/SystemParameterValueReference(s)
Receptor Binding Human recombinant DP2Ki13 nM[2]
Rat recombinant DP2Ki3 nM[2]
Human native DP2 (Th2 cells)Ki4 nM[2]
Functional Assays Human Th2 Lymphocyte ChemotaxisIC5028 nM[2]
Human Th2 Lymphocyte Cytokine ProductionIC5019 nM[2]
Human Eosinophil Shape ChangepKB7.9 (isolated leukocytes)[9]
Human Eosinophil Shape ChangepKB7.5 (whole blood)[9]
PGD2-induced Th2 cell survival inhibitionIC5035 nM[2]
In Vivo Efficacy DK-PGD2-induced blood eosinophilia (Rat)ED500.04 mg/kg (oral)[9]
DK-PGD2-induced airway eosinophilia (Guinea Pig)ED500.01 mg/kg (oral)[9]
Experimental Protocols for Key Assays

This assay measures the ability of Timapiprant to displace a radiolabeled ligand from the DP2 receptor.

  • Workflow:

G A Prepare membranes from cells expressing DP2 receptor B Incubate membranes with [3H]PGD2 (radioligand) A->B C Add increasing concentrations of Timapiprant B->C D Separate bound and free radioligand by filtration C->D E Quantify bound radioactivity D->E F Calculate Ki value E->F

Caption: Workflow for the DP2 receptor binding assay.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat DP2 receptor, or from native cells such as human Th2 lymphocytes.

    • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled PGD2 (e.g., [³H]PGD₂) and varying concentrations of Timapiprant.

    • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

    • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of Timapiprant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay assesses the ability of Timapiprant to inhibit the morphological changes in eosinophils induced by DP2 receptor activation.

  • Workflow:

G A Isolate human eosinophils from whole blood B Pre-incubate eosinophils with varying concentrations of Timapiprant A->B C Stimulate with PGD2 B->C D Fix cells and analyze morphology by flow cytometry C->D E Quantify changes in forward scatter D->E F Calculate pKB value E->F

References

Timapiprant Sodium: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for Timapiprant sodium (formerly OC000459), a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.

Core Target: The DP2 (CRTH2) Receptor

This compound is an indole-acetic acid derivative that selectively targets the DP2 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of allergic inflammation.[1] Prostaglandin D2 (PGD2), the primary ligand for DP2, is a key mediator released from mast cells and other immune cells in response to allergens.[2] The activation of the DP2 receptor on immune effector cells, such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils, orchestrates a pro-inflammatory cascade. This includes cell migration, activation, and the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13), which are central to the pathophysiology of conditions like asthma and allergic rhinitis.[3] Timapiprant's mechanism of action is the competitive antagonism of this receptor, thereby mitigating the downstream inflammatory effects of PGD2.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data validating the interaction of Timapiprant with its target and its subsequent biological effects.

Table 1: In Vitro Binding Affinity of Timapiprant for the DP2 Receptor

TargetSpeciesRadioligandKᵢ (nM)
Recombinant DP2Human[³H]PGD₂13
Recombinant DP2Rat[³H]PGD₂3
Native DP2 (Th2 Cells)Human[³H]PGD₂4

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Functional Activity of Timapiprant

AssayCell TypeStimulusIC₅₀ (nM)
ChemotaxisHuman Th2 LymphocytesPGD₂28
Cytokine ProductionHuman Th2 LymphocytesPGD₂19
Eosinophil Shape ChangeIsolated Human LeukocytesPGD₂pK(B) = 7.9
Eosinophil Shape ChangeHuman Whole BloodPGD₂pK(B) = 7.5

*pK(B) is the negative logarithm of the antagonist dissociation constant. Data sourced from Pettipher et al., 2012.[1]

Table 3: In Vivo Efficacy of Timapiprant

ModelSpeciesEndpointED₅₀ (mg/kg, p.o.)
DK-PGD₂-induced Blood EosinophiliaRatInhibition of Eosinophilia0.04
DK-PGD₂-induced Airway EosinophiliaGuinea PigInhibition of Eosinophilia0.01

DK-PGD₂ is 13,14-dihydro-15-keto-PGD₂, a stable DP2 agonist. Data sourced from Pettipher et al., 2012.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental approaches used in target validation, the following diagrams are provided.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Agonist Binding Timapiprant Timapiprant Timapiprant->DP2 Antagonist Binding G_protein Gαi/βγ DP2->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Chemotaxis, Activation, Cytokine Release) cAMP->Response IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Response

Caption: DP2 receptor signaling pathway and point of Timapiprant intervention.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells expressing DP2) Incubation 4. Incubate Membranes, [³H]PGD₂, and Timapiprant (at various concentrations) Membrane_Prep->Incubation Radioligand 2. Prepare [³H]PGD₂ (Radioligand) Radioligand->Incubation Competitor 3. Prepare Timapiprant (Unlabeled Competitor) Competitor->Incubation Filtration 5. Rapid Filtration (to separate bound vs. free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Analysis 7. Calculate IC₅₀ and Kᵢ (using Cheng-Prusoff equation) Counting->Analysis

References

Methodological & Application

Timapipiprant Sodium In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant sodium is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1] PGD2 is a critical lipid mediator involved in the pathophysiology of allergic inflammation, playing a key role in the recruitment and activation of various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3][4] By blocking the PGD2/CRTH2 signaling pathway, this compound effectively mitigates pro-inflammatory responses, making it a promising therapeutic candidate for allergic diseases such as asthma and allergic rhinitis.[1][5]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and other potential CRTH2 antagonists. The described methods include a radioligand binding assay to determine receptor affinity, a calcium mobilization assay to assess functional antagonism, a cell migration assay to evaluate the inhibition of chemotaxis, and a cytokine release assay to measure the impact on inflammatory mediator production.

PGD2-CRTH2 Signaling Pathway

Prostaglandin D2, primarily released by mast cells upon allergen stimulation, binds to the G protein-coupled receptor CRTH2 on the surface of immune cells like Th2 cells and eosinophils.[1][4] This interaction activates a Gi-coupled signaling cascade, leading to a decrease in intracellular cyclic AMP (cAMP) and a subsequent increase in intracellular calcium (Ca2+) mobilization.[6] These signaling events trigger a cascade of cellular responses, including chemotaxis (cell migration), degranulation, and the production and release of pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2][4] this compound acts by competitively binding to CRTH2, thereby preventing PGD2-mediated signaling and the downstream inflammatory consequences.

PGD2_CRTH2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Inflammatory Outcomes PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds Timapiprant Timapiprant sodium Timapiprant->CRTH2 Blocks G_protein Gi CRTH2->G_protein Activates cAMP ↓ cAMP G_protein->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Cellular_Response Cellular Response Ca_mobilization->Cellular_Response Chemotaxis Chemotaxis (Cell Migration) Cellular_Response->Chemotaxis Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Cellular_Response->Cytokine_Release Degranulation Degranulation Cellular_Response->Degranulation

Caption: PGD2-CRTH2 signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

TargetSpeciesCell/Tissue SourceRadioligandKᵢ (nM)Reference
CRTH2 (DP2)HumanRecombinant[³H]PGD₂13[6]
CRTH2 (DP2)HumanTh2 cell membranes[³H]PGD₂4[6]
CRTH2 (DP2)RatRecombinant[³H]PGD₂3[6]

Table 2: Functional Inhibitory Activity of this compound

Assay TypeCell TypeAgonistMeasured EffectIC₅₀ (nM)Reference
ChemotaxisHuman Th2 LymphocytesPGD₂Inhibition of cell migration28Not explicitly stated, but inferred from similar studies
Cytokine ProductionHuman Th2 LymphocytesPGD₂Inhibition of cytokine release19Not explicitly stated, but inferred from similar studies

Experimental Protocols

CRTH2 Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand, [³H]PGD₂.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare Membranes (HEK293 expressing hCRTH2) B Incubate Membranes with: - [³H]PGD₂ (e.g., 2 nM) - Varying concentrations of Timapiprant A->B C Separate Bound and Free Ligand (Rapid vacuum filtration) B->C D Quantify Bound Radioactivity (Scintillation counting) C->D E Data Analysis (Calculate IC₅₀ and Kᵢ) D->E

Caption: Workflow for the CRTH2 radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human CRTH2 receptor.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • A fixed concentration of [³H]PGD₂ (e.g., 2 nM).[7]

      • Serial dilutions of this compound or a vehicle control.

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing an excess of unlabeled PGD₂ (e.g., 10 µM).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by PGD₂ in CRTH2-expressing cells.

Protocol:

  • Cell Preparation:

    • Plate HEK293 cells expressing CRTH2 or primary human eosinophils in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Compound Incubation:

    • Add serial dilutions of this compound or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a solution of PGD₂ to each well to a final concentration that elicits a submaximal response (e.g., EC₈₀).

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Th2 Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the PGD₂-induced migration of Th2 cells.

Protocol:

  • Cell and Reagent Preparation:

    • Isolate human Th2 cells from peripheral blood mononuclear cells (PBMCs) or use a human Th2 cell line.

    • Resuspend the cells in a serum-free migration medium.

    • Prepare solutions of PGD₂ (chemoattractant) and this compound in the migration medium.

  • Chemotaxis Assay:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pores for lymphocytes).

    • Add the PGD₂ solution to the lower wells of the chamber.

    • In the upper wells (the inserts), add the Th2 cell suspension that has been pre-incubated with various concentrations of this compound or a vehicle control for 30 minutes.

    • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • After incubation, remove the inserts.

    • The cells that have migrated through the membrane into the lower wells can be quantified.

    • For quantification, the cells in the lower chamber can be lysed and the cell number determined using a fluorescent dye that binds to DNA (e.g., CyQUANT). Alternatively, the cells can be directly counted using a flow cytometer or a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of migrated cells for each condition relative to the control (PGD₂ alone).

    • Plot the percentage of inhibition of migration against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Inhibition of PGD₂-Induced Cytokine Release Assay

This assay measures the effect of this compound on the production and release of key Th2 cytokines (IL-4, IL-5, IL-13) from activated Th2 cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture human Th2 cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of this compound or a vehicle control for 30-60 minutes at 37°C.

    • Stimulate the cells with PGD₂ at a predetermined optimal concentration.

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex).

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the PGD₂-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value for the inhibition of each cytokine.

References

Preparing Timapiprant Sodium Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant sodium, also known as OC000459 sodium, is a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also referred to as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] By blocking this receptor, Timapiprant inhibits the effects of prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3] PGD2 is released by mast cells and Th2 cells in response to allergens, playing a crucial role in the recruitment and activation of immune cells that lead to inflammatory responses.[3] This makes Timapiprant a valuable tool for research in asthma, allergic rhinitis, atopic dermatitis, and other inflammatory conditions.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions for experimental use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Synonyms OC000459 sodium[1]
CAS Number 950688-14-9[1]
Molecular Formula C₂₁H₁₆FN₂NaO₂[1]
Molecular Weight 370.35 g/mol [1]
Appearance Solid[1]
Solubility DMSO: 100 mg/mL (270.01 mM)[6]

Mechanism of Action and Signaling Pathway

This compound selectively antagonizes the DP2 receptor, which is coupled to a Gi protein.[7] Activation of the DP2 receptor by its ligand, PGD2, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium mobilization.[7] This signaling cascade ultimately promotes the chemotaxis, activation, and survival of Th2 lymphocytes and eosinophils, key effector cells in allergic inflammation.[1][4] By blocking the DP2 receptor, Timapiprant prevents these downstream effects, thereby mitigating the inflammatory response.[3]

Timapiprant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds Gi Gi Protein DP2->Gi Activates Timapiprant Timapiprant sodium Timapiprant->DP2 Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca ↑ Intracellular Ca²⁺ Gi->Ca Activates Signaling cAMP ↓ cAMP AC->cAMP Leads to Response Inflammatory Response (Chemotaxis, Activation) Ca->Response

Figure 1: this compound signaling pathway.

Experimental Protocols

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for most in vitro applications.

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 370.35 g/mol * (1000 mg / 1 g) = 3.7035 mg

  • Weigh the this compound:

    • Carefully weigh out approximately 3.7 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 3.7035 mg, add 1 mL of DMSO.

  • Dissolve the compound:

    • Vortex the tube vigorously until the powder is completely dissolved.

    • If precipitation occurs, gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] It is recommended to store under nitrogen and away from moisture.[1]

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol provides a formulation suitable for administration by gavage in animal models.[1]

  • Prepare a 20.8 mg/mL DMSO stock solution:

    • Dissolve 20.8 mg of this compound in 1 mL of DMSO.

  • Prepare the vehicle:

    • The vehicle consists of 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the final working solution (e.g., 1 mL):

    • To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the preparation and use of a this compound stock solution in a cell-based assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh Timapiprant Sodium dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Dilutions in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Figure 2: Experimental workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro and in vivo studies.

ParameterSpecies/Cell TypeValueExperiment TypeReference
Ki (human recombinant DP2) Human13 nMRadioligand Binding Assay[1]
Ki (rat recombinant DP2) Rat3 nMRadioligand Binding Assay[1]
Ki (human native DP2) Human4 nMRadioligand Binding Assay[1]
IC₅₀ (Chemotaxis) Human Th2 lymphocytes0.028 µMChemotaxis Assay[1]
IC₅₀ (Cytokine Production) Human Th2 lymphocytes0.019 µMCytokine Production Assay[1]
IC₅₀ (Anti-apoptotic effect) Human Th2 cells0.035 µMApoptosis Assay[1]
ED₅₀ (Blood eosinophilia) Rat0.04 mg/kg (gavage)In Vivo Eosinophilia Model[1]
ED₅₀ (Airway eosinophilia) Guinea Pig0.01 mg/kg (gavage)In Vivo Eosinophilia Model[1]

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[5] The information provided here is for guidance and should be adapted to specific experimental needs. Always refer to the manufacturer's instructions and relevant safety data sheets.

References

Application Notes and Protocols for Timapiprant Sodium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant sodium, also known as OC000459 sodium, is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, more commonly known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] PGD2 is a critical lipid mediator involved in orchestrating inflammatory and allergic responses, primarily through its interaction with the CRTH2 receptor expressed on various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][3][4] By blocking the PGD2/CRTH2 signaling pathway, this compound effectively inhibits the activation, migration, and cytokine release of these key effector cells, making it a valuable tool for in vitro studies of allergic inflammation and related diseases such as asthma and allergic rhinitis.[4][5]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its effects on immune cell function.

Mechanism of Action

Prostaglandin D2 (PGD2), primarily released by activated mast cells, binds to the CRTH2 receptor on target immune cells.[1][3] This interaction activates a G-protein coupled signaling cascade, leading to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and ultimately, cellular responses like chemotaxis, degranulation, and cytokine production.[6] this compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby abrogating these pro-inflammatory cellular responses.[1]

cluster_membrane Cell Membrane cluster_cellular_response Cellular Response CRTH2 CRTH2 (DP2 Receptor) G_protein Gi/o CRTH2->G_protein Activation PLC PLC Activation G_protein->PLC AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition PGD2 PGD2 PGD2->CRTH2 Binds Timapiprant Timapiprant sodium Timapiprant->CRTH2 Blocks Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_Activation Cell Activation (Chemotaxis, Cytokine Release) Ca_mobilization->Cell_Activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Cell_Activation cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis Isolate_Eos Isolate Eosinophils (e.g., from human peripheral blood) Load_Upper Load upper chamber with isolated eosinophils pre-treated with Timapiprant or vehicle Isolate_Eos->Load_Upper Prepare_Timapiprant Prepare Timapiprant dilutions and PGD2 solution Load_Lower Load lower chamber of Transwell plate with PGD2 (chemoattractant) Prepare_Timapiprant->Load_Lower Prepare_Timapiprant->Load_Upper Incubate Incubate plate to allow cell migration Load_Lower->Incubate Load_Upper->Incubate Stain_Migrated Stain and quantify migrated cells in the lower chamber Incubate->Stain_Migrated Calculate_Inhibition Calculate percent inhibition of chemotaxis Stain_Migrated->Calculate_Inhibition

References

Troubleshooting & Optimization

Timapiprant sodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Timapiprant sodium. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter when working with this compound.

Question: I am seeing precipitation after dissolving this compound in an aqueous buffer. What is happening and how can I fix it?

Answer: Timapiprant is an indole-acetic acid derivative, making it a weakly acidic compound.[1] As a sodium salt, its solubility in aqueous solutions is highly pH-dependent. Precipitation upon addition to a buffer, particularly an acidic or neutral buffer, is likely due to the conversion of the more soluble sodium salt to the less soluble free acid form.

Solution Workflow:

cluster_0 Troubleshooting Precipitation start Precipitation Observed check_ph Check Buffer pH start->check_ph ph_low pH is neutral or acidic check_ph->ph_low < 7 ph_ok pH is alkaline check_ph->ph_ok > 7 increase_ph Increase buffer pH (e.g., with 0.1N NaOH) ph_low->increase_ph use_cosolvent Use a Co-solvent System ph_ok->use_cosolvent success Precipitate Redissolves increase_ph->success use_cosolvent->success failure Precipitation Persists use_cosolvent->failure

Caption: Workflow for addressing this compound precipitation.

To resolve this, ensure your aqueous buffer is sufficiently alkaline. Timapiprant is reported to be soluble in 0.1N NaOH. If your experimental conditions allow, adjusting the pH of your final solution to a more alkaline state should redissolve the precipitate.

Question: I am having trouble dissolving this compound directly in my aqueous media for cell-based assays.

Answer: Direct dissolution in aqueous media can be challenging due to the reasons mentioned above. A common and effective strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Recommended Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 100 mg/mL in DMSO has been reported.

  • For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous culture medium.

  • Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent toxicity.

Question: I need to prepare a high-concentration formulation of this compound for an in vivo study, but I'm encountering solubility limits.

Answer: Achieving high concentrations of poorly soluble compounds for in vivo studies often requires a more complex vehicle. Two effective formulation strategies have been documented for this compound.

Solutions:

  • Co-solvent Formulation: This approach uses a mixture of solvents to increase solubility.

  • Cyclodextrin Formulation: This method utilizes a cyclodextrin to form an inclusion complex with the drug, enhancing its aqueous solubility.

Refer to the "Experimental Protocols" section below for detailed methodologies for these formulations.

Frequently Asked Questions (FAQs)

Q1: What is the basic solubility profile of this compound?

A1: this compound's solubility is summarized in the table below. It is a sodium salt of a weakly acidic compound, and therefore its aqueous solubility is significantly higher at alkaline pH.

Q2: How should I prepare a stock solution of this compound?

A2: For most applications, preparing a stock solution in 100% DMSO is recommended. A concentration of 100 mg/mL in DMSO has been shown to be achievable.

Q3: What is the stability of this compound in a DMSO stock solution?

A3: While specific stability data for this compound is not publicly available, general studies on compound stability in DMSO suggest that many compounds are stable for extended periods when stored properly. For optimal stability, it is recommended to:

  • Store the DMSO stock solution at -20°C or -80°C.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Ensure the DMSO is anhydrous, as water content can contribute to compound degradation over time.

Q4: Can I sonicate or heat this compound to aid dissolution?

A4: Yes, if you observe precipitation or phase separation during the preparation of a formulation, gentle heating and/or sonication can be used to aid dissolution.

Q5: What is the mechanism of action of Timapiprant?

A5: Timapiprant is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] By blocking this receptor, Timapiprant inhibits the recruitment and activation of inflammatory cells like T helper 2 lymphocytes and eosinophils.[1]

cluster_pathway Timapiprant Signaling Pathway cluster_cell Inflammatory Cell (e.g., Th2, Eosinophil) pgd2 Prostaglandin D2 (PGD2) crth2 CRTH2 (DP2) Receptor pgd2->crth2 Binds to activation Cell Activation & Recruitment crth2->activation Activates timapiprant Timapiprant timapiprant->crth2 Antagonizes

Caption: Timapiprant's mechanism as a CRTH2 antagonist.

Data Presentation

Table 1: Qualitative Solubility of Timapiprant and this compound

CompoundSolventSolubilityReference
Timapiprant0.1N NaOH(aq)Soluble[1]
TimapiprantDMSOSoluble[1]
This compoundDMSO100 mg/mL (270.01 mM)

Table 2: High-Concentration Formulations for this compound

Formulation TypeComponentsAchieved Solubility
Co-solvent10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.62 mM)
Cyclodextrin10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.62 mM)

Experimental Protocols

Protocol 1: Co-solvent Formulation

This protocol details the step-by-step procedure for preparing a co-solvent-based formulation of this compound.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix the final solution thoroughly. The resulting solution should be clear.

Protocol 2: Cyclodextrin-Based Formulation

This protocol outlines the preparation of a cyclodextrin-based formulation to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear.

References

Potential off-target effects of Timapiprant sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timapiprant sodium. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] By blocking this receptor, Timapiprant inhibits the effects of prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3] This action prevents the recruitment and activation of immune cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils, which are involved in the pathophysiology of allergic diseases.[2]

Q2: Is this compound selective for the DP2 receptor?

Yes, Timapiprant is highly selective for the DP2 receptor. Studies have shown that it potently displaces [3H] PGD2 from the human recombinant DP2 receptor.[1] Furthermore, extensive screening has demonstrated that this compound does not interfere with the ligand binding properties or functional activities of other prostanoid receptors, including EP1-4, DP1, thromboxane receptor, prostacyclin receptor, and prostaglandin F receptor.[2][4]

Q3: Have any off-target effects been identified for this compound?

Based on comprehensive in-vitro screening, this compound exhibits a very clean off-target profile. A study assessing its activity against a battery of 69 receptors and 19 different enzymes found no significant inhibitory activity at a concentration of 10 µM.[2] This indicates a low potential for off-target pharmacological effects at therapeutically relevant concentrations.

Q4: What are the reported adverse events in clinical trials?

Clinical trials have generally shown this compound to have a favorable safety profile and to be well-tolerated.[2][4][5] The incidence of adverse events in studies has been comparable between the Timapiprant and placebo groups.[2][6] No serious adverse events or drug-related withdrawals have been frequently reported.[2][5]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Unexpected cellular response not consistent with DP2 antagonism. Cell line or primary cell characterization: The experimental system may not express the DP2 (CRTH2) receptor, or the expression level may be too low for a measurable response.1. Verify DP2/CRTH2 expression: Confirm the presence of the DP2 receptor on your target cells using techniques such as qPCR, Western blot, or flow cytometry.2. Use a positive control: Include a known DP2 agonist (e.g., PGD2 or DK-PGD2) to confirm that the receptor is functional in your experimental setup.3. Review literature: Check for publications that have characterized DP2 expression and function in the same or similar cell types.
Variability in experimental results. Compound stability or solubility: this compound, like many small molecules, may have specific solubility and stability characteristics that can affect its potency in vitro.1. Prepare fresh solutions: Prepare stock and working solutions of this compound fresh for each experiment.2. Check solubility: Ensure the compound is fully dissolved in the chosen solvent at the desired concentration. Sonication may aid dissolution.3. Vehicle control: Always include a vehicle control (the solvent used to dissolve Timapiprant) to account for any effects of the solvent itself.
Apparent lack of efficacy in an in vivo model. Pharmacokinetics and dosing: The dose, route of administration, or dosing frequency may not be optimal for achieving sufficient target engagement in the specific animal model.1. Review pharmacokinetic data: Consult literature for pharmacokinetic studies of Timapiprant in the relevant species to inform dose selection and timing.2. Dose-response study: Conduct a dose-response experiment to determine the optimal effective dose in your model.3. Consider formulation: The vehicle used for in vivo administration can significantly impact drug exposure. Ensure the formulation is appropriate for the route of administration.

Quantitative Data Summary

Table 1: Binding Affinity (Ki) of this compound for DP2 Receptors

Receptor TypeSpeciesKi (nM)
Recombinant DP2Human13
Recombinant DP2Rat3
Native DP2 (Th2 cells)Human4
Data sourced from M. A. Payton, et al. (2012).[2]

Table 2: In Vitro Inhibitory Activity (IC50) of this compound

AssayCell TypeIC50 (µM)
ChemotaxisHuman Th2 lymphocytes0.028
Cytokine ProductionHuman Th2 lymphocytes0.019
Data sourced from M. A. Payton, et al. (2012).[2]

Table 3: Off-Target Selectivity Screening

Target ClassNumber TestedResult at 10 µM
Receptors, Ion Channels, Transporters69No significant inhibitory or stimulatory activity
Enzymes (including COX1 and COX2)19No significant inhibitory activity
Data sourced from M. A. Payton, et al. (2012).[2]

Experimental Protocols

Protocol 1: In Vitro DP2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the DP2 receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human DP2 receptor.

  • [3H]-PGD2 (radioligand).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, combine the cell membrane preparation, [3H]-PGD2 at a fixed concentration (e.g., near its Kd), and varying concentrations of this compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate pharmacological software.

Visualizations

Timapiprant_Mechanism_of_Action cluster_mast_cell Mast Cell / Th2 Cell cluster_target_cell Target Cell (e.g., Eosinophil, Th2 Cell) Allergen Allergen PGD2_Synthase PGD2 Synthase Allergen->PGD2_Synthase Activates PGD2 PGD2 PGD2_Synthase->PGD2 Produces DP2_Receptor DP2 (CRTH2) Receptor PGD2->DP2_Receptor Binds to Inflammatory_Response Inflammatory Response (Chemotaxis, Activation) DP2_Receptor->Inflammatory_Response Initiates Timapiprant Timapiprant Sodium Timapiprant->DP2_Receptor Antagonizes

Caption: Mechanism of action of this compound.

Off_Target_Screening_Workflow cluster_screening_panels In Vitro Screening Panels Timapiprant_Sodium This compound Receptor_Panel Receptor Panel (69 targets) Timapiprant_Sodium->Receptor_Panel Test at 10 µM Enzyme_Panel Enzyme Panel (19 targets, incl. COX1/2) Timapiprant_Sodium->Enzyme_Panel Test at 10 µM Prostanoid_Panel Other Prostanoid Receptors (EP1-4, DP1, etc.) Timapiprant_Sodium->Prostanoid_Panel Functional & Binding Assays Result Result: No significant off-target activity detected Receptor_Panel->Result Enzyme_Panel->Result Prostanoid_Panel->Result

Caption: Off-target screening workflow for Timapiprant.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of DP2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of DP2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists.

Frequently Asked Questions (FAQs)

Q1: My DP2 antagonist shows high potency in in-vitro assays but poor efficacy in in-vivo oral dosing models. What are the likely causes?

A1: This is a common issue stemming from poor oral bioavailability. The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a frequent characteristic of small molecule inhibitors.[1][2]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

Q2: How can I determine if poor solubility is the primary factor limiting the oral bioavailability of my DP2 antagonist?

A2: A series of initial assessments can help pinpoint solubility issues:

  • Biopharmaceutics Classification System (BCS): Determine the BCS class of your compound.[2] Poorly soluble drugs often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

  • Solubility Studies: Measure the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

  • In Vitro Dissolution Testing: Perform dissolution studies on your formulation to assess the rate and extent of drug release.

Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble DP2 antagonists?

A3: Several formulation strategies can be employed to overcome solubility challenges.[1][3][4][5] The choice of strategy often depends on the physicochemical properties of the drug.[3]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve dissolution rates.[1][3] Nanocrystal technology is a promising approach.[6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility and dissolution.[2][3][5] Common polymers include PVP and HPMC.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[1][4]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][3]

Q4: My DP2 antagonist has good solubility but still exhibits low oral bioavailability. What should I investigate next?

A4: If solubility is not the issue, focus on permeability and metabolic stability:

  • Permeability Assessment:

    • In Vitro Models: Use Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) models to assess intestinal permeability. These are well-established methods for predicting in vivo absorption.[7]

    • Ex Vivo Models: Utilize animal intestinal tissue in Ussing chambers for a more complex assessment.

  • Metabolic Stability Assessment:

    • In Vitro Models: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance and identify major metabolites.

    • In Vivo Models: Conduct pilot pharmacokinetic studies in animals to determine the extent of first-pass metabolism.

Q5: What are some medicinal chemistry approaches to improve the bioavailability of a DP2 antagonist lead compound?

A5: Structural modifications can address bioavailability issues while maintaining pharmacological activity:[8]

  • Prodrugs: A prodrug strategy involves chemically modifying the molecule to improve its physicochemical properties for better absorption.[9][10] The modifying group is cleaved in vivo to release the active drug.

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can enhance solubility, permeability, or metabolic stability.[8]

  • Modulating Lipophilicity: Optimizing the lipophilicity (logP/logD) is crucial. Very high lipophilicity can lead to poor solubility, while very low lipophilicity can hinder membrane permeation.

Troubleshooting Guides

Troubleshooting Low Aqueous Solubility
Symptom Possible Cause Recommended Action
Low solubility in FaSSIF/FeSSIFHigh crystallinity, "brick dust" molecule.[5]1. Particle Size Reduction: Micronization or nanonization.[1][3] 2. Solid Dispersions: Formulate as an amorphous solid dispersion (ASD).[2][5] 3. Co-solvents/Surfactants: Include in the formulation.[1]
Precipitation upon dilutionSupersaturation followed by precipitation.1. Precipitation Inhibitors: Include polymers like HPMC in the formulation.[3] 2. Lipid-Based Formulations: Use SEDDS to maintain the drug in a solubilized state.[4]
pH-dependent solubilityIonizable functional groups.1. Salt Formation: Create a more soluble salt form of the drug.[2] 2. Buffered Formulations: Develop a formulation that maintains a favorable local pH.
Troubleshooting Low Intestinal Permeability
Symptom Possible Cause Recommended Action
Low Papp in Caco-2 assayPoor passive diffusion or active efflux.1. Structural Modification: Optimize lipophilicity and hydrogen bonding potential. 2. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation.[4]
High efflux ratio in Caco-2 assaySubstrate for efflux transporters (e.g., P-gp).1. Co-administration with Inhibitors: Investigate co-dosing with known efflux pump inhibitors. 2. Structural Modification: Modify the structure to reduce recognition by transporters.

Experimental Protocols

Protocol: Caco-2 Permeability Assay

This protocol provides a general guideline for assessing the intestinal permeability of a DP2 antagonist.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

    • Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Basolateral to Apical (B-A) Permeability:

    • Reverse the process by adding the test compound to the basolateral side and sampling from the apical side. This helps determine if the compound is a substrate for efflux transporters.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.

Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the oral bioavailability of a DP2 antagonist in a rodent model.[11]

  • Animal Model:

    • Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Acclimate the animals and fast them overnight before dosing.[12]

  • Dosing:

    • For oral administration, formulate the DP2 antagonist in a suitable vehicle and administer via oral gavage.

    • For intravenous administration (to determine absolute bioavailability), formulate the compound in a sterile, injectable vehicle and administer via a suitable vein (e.g., tail vein).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.[12][13]

    • Process the blood to obtain plasma or serum and store frozen until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the DP2 antagonist in plasma/serum.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.[14]

    • Calculate the absolute oral bioavailability (F%) using the following formula:[13] F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

DP2_Signaling_Pathway PGD2 PGD2 DP2 DP2 Receptor (CRTH2) PGD2->DP2 binds Gi Gαi DP2->Gi activates PLC PLC Gi->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Migration, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified DP2 receptor signaling pathway.

Bioavailability_Workflow cluster_0 Initial Assessment cluster_1 In Vitro ADME cluster_2 Formulation Development cluster_3 In Vivo Evaluation A In Vitro Potency B Physicochemical Properties (Solubility, logP) A->B C Solubility in Biorelevant Media B->C D Permeability (PAMPA, Caco-2) B->D E Metabolic Stability (Microsomes) B->E F Particle Size Reduction C->F G Amorphous Solid Dispersion C->G H Lipid-Based Formulation C->H I Rodent PK Study D->I E->I F->I G->I H->I J Bioavailability Calculation I->J

Caption: Workflow for improving oral bioavailability.

Troubleshooting_Tree Start Poor In Vivo Efficacy Q1 Is aqueous solubility low? Start->Q1 A1_Yes Address Solubility: - Particle Size Reduction - ASD - Lipid Formulation Q1->A1_Yes Yes Q2 Is permeability low? Q1->Q2 No A1_Yes->Q2 A2_Yes Address Permeability: - Structural Modification - Permeation Enhancers Q2->A2_Yes Yes Q3 Is metabolic stability low? Q2->Q3 No A2_Yes->Q3 A3_Yes Address Metabolism: - Prodrug Approach - Structural Modification Q3->A3_Yes Yes End Optimized Bioavailability Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for poor bioavailability.

References

Technical Support Center: Cell Viability Assays with Timapiprant Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Timapiprant sodium in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] Prostaglandin D2 (PGD2) is a lipid mediator involved in inflammatory responses. By blocking the DP2 receptor, this compound inhibits the downstream signaling pathways activated by PGD2, which can modulate immune cell recruitment and activation.[1]

Q2: What are the expected effects of this compound on cell viability?

The effect of this compound on cell viability is context-dependent and can vary significantly between cell types.

  • In immune cells expressing the DP2 receptor (e.g., Th2 lymphocytes, eosinophils): PGD2 can have an anti-apoptotic effect. By blocking this signal, this compound may inhibit this survival signal, potentially leading to a decrease in cell viability, especially under conditions of cellular stress.[1]

  • In cancer cells: The role of the DP2 receptor in cancer is complex and not fully elucidated. Some studies suggest PGD2/DP2 signaling may promote proliferation and migration in certain cancer types, while others suggest an inhibitory role. Therefore, the effect of this compound on cancer cell viability could be an increase, decrease, or no change, depending on the specific cancer cell line and its dependence on the PGD2/DP2 pathway.

  • In cells not expressing the DP2 receptor: A direct effect on cell viability is not expected. Any observed changes may be due to off-target effects, which have not been extensively reported for Timapiprant.

Q3: At what concentrations should I test this compound in my cell viability assay?

Based on in vitro studies, a typical concentration range for this compound is between 0.0001 µM and 10 µM.[1] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Can this compound interfere with common cell viability assays?

Yes, there is a potential for interference, particularly with tetrazolium-based assays like MTT. This compound contains a carboxylic acid moiety in its chemical structure.[1][2] Small molecules containing carboxylic acids have been reported to interfere with the chemical reduction of MTT to formazan, independent of cellular metabolic activity. This can lead to inaccurate (often overestimated) cell viability readings. It is crucial to include proper controls to account for this potential interference (see Troubleshooting Guide).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly high cell viability at high concentrations of this compound. Assay Interference: this compound may be directly reducing the assay reagent (e.g., MTT).Run a "cell-free" control: Add this compound to culture medium without cells and perform the assay. If a color change is observed, this indicates direct chemical reduction. Consider switching to a non-enzymatic readout assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which is less prone to this type of interference.
Inconsistent results between different cell viability assays (e.g., MTT vs. Trypan Blue). Mechanism of Action vs. Assay Principle: Timapiprant may be affecting cellular metabolism without inducing cell death. MTT and similar assays measure metabolic activity, while Trypan Blue exclusion measures membrane integrity. A discrepancy could mean the drug is altering metabolism without killing the cells.Use a multi-parametric approach: Combine a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay) or a direct cell counting method (e.g., automated cell counter with Trypan Blue).
High variability between replicate wells treated with this compound. Poor Solubility: this compound may not be fully dissolved at higher concentrations, leading to uneven distribution in the wells.Check the solubility of your stock solution: Ensure this compound is completely dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation. Consider vortexing or gentle warming to aid dissolution.
No effect on cell viability observed in a cell line expected to express the DP2 receptor. Low or Absent Receptor Expression: The specific cell line may have very low or no expression of the DP2 receptor.Confirm DP2 receptor expression: Use techniques like RT-qPCR, Western blot, or flow cytometry to verify the presence of the DP2 receptor in your cell line.
Cell morphology changes without a significant change in viability readout. Cellular Stress or Differentiation: this compound might be inducing cellular changes, such as senescence or differentiation, that do not immediately lead to cell death but can alter cell shape and behavior.Perform microscopic examination: Regularly observe the cells under a microscope for any morphological changes. Consider using assays that can detect markers of senescence (e.g., β-galactosidase staining) or differentiation, depending on the cell type.

Data Presentation

The following table summarizes hypothetical quantitative data from a series of cell viability experiments with this compound treatment on different cell lines. This data is for illustrative purposes to guide researchers in their data presentation and interpretation.

Cell Line Assay Type This compound Concentration (µM) Cell Viability (% of Control) Notes
Jurkat (T-lymphocyte) MTT0.0198.2 ± 3.1DP2 receptor expressing immune cell line.
0.195.5 ± 2.8
1.085.1 ± 4.5A modest decrease in viability is observed, potentially due to the inhibition of anti-apoptotic signals.
10.072.3 ± 5.2
HT-29 (Colon Cancer) CCK-80.01101.5 ± 2.5DP2 receptor expression can be variable in cancer cells.
0.199.8 ± 3.0
1.097.2 ± 4.1No significant effect on viability in this cell line.
10.096.5 ± 3.8
HEK293 (Non-immune) ATP-based0.01100.2 ± 1.9Lacks significant DP2 receptor expression.
0.1101.1 ± 2.2
1.099.5 ± 2.5No effect on cell viability, as expected.
10.098.9 ± 2.8

Experimental Protocols

Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Viability Assay using CCK-8
  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for the desired treatment period.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][4][5][6]

Mandatory Visualization

Timapiprant_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Activates Timapiprant This compound Timapiprant->DP2 Blocks G_protein Gi/o Protein DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release, Anti-apoptosis) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of the DP2 receptor and the inhibitory action of this compound.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound (various concentrations) incubate_24h->treat_compound incubate_treatment Incubate for desired period (e.g., 24h, 48h, 72h) treat_compound->incubate_treatment add_reagent Add cell viability reagent (e.g., MTT, CCK-8) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read absorbance on microplate reader incubate_reagent->read_plate analyze_data Analyze data and calculate % cell viability read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell viability assay with this compound.

Troubleshooting_Tree start Unexpected Cell Viability Result q1 Is viability unexpectedly high? start->q1 a1_yes Run cell-free control q1->a1_yes Yes q1_no Is viability unexpectedly low or highly variable? q1->q1_no No q2 Does cell-free control show signal? a1_yes->q2 a2_yes Assay interference likely. Switch to a different assay (e.g., ATP-based). q2->a2_yes Yes a2_no Consider other factors: - Altered cell metabolism - Off-target effects q2->a2_no No a1_no_yes Check for compound precipitation. Verify DP2 receptor expression. Assess for cytotoxicity with a secondary assay. q1_no->a1_no_yes Yes

Caption: A logical troubleshooting guide for unexpected results in cell viability assays.

References

Validation & Comparative

A Preclinical Comparative Guide: Timapiprant Sodium vs. Fevipiprant in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timapiprant sodium and Fevipiprant are both orally active, selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2). By blocking the binding of its ligand, prostaglandin D2 (PGD2), these antagonists aim to mitigate the inflammatory cascade characteristic of allergic asthma. This guide provides a comparative overview of this compound and Fevipiprant based on available preclinical and clinical data.

It is important to note that a direct head-to-head comparative study of this compound and Fevipiprant in the same preclinical asthma model is not publicly available. Therefore, this guide presents a summary of their individual performance in various asthma models and clinical trials to offer a comprehensive, albeit indirect, comparison.

Mechanism of Action: Targeting the PGD2/CRTh2 Pathway

Both Timapiprant and Fevipiprant share a common mechanism of action by targeting the CRTh2 receptor. The PGD2/CRTh2 signaling pathway is a key driver of type 2 inflammation in asthma.[1][2]

Signaling Pathway of PGD2 via CRTh2 Receptor and Point of Intervention by Antagonists

G cluster_mast_cell Mast Cell cluster_th2_cell Th2 Cell / ILC2 / Eosinophil Allergen Allergen IgE IgE Mast_Cell Mast Cell Degranulation IgE->Mast_Cell Binding & Cross-linking PGD2 Prostaglandin D2 (PGD2) Mast_Cell->PGD2 Release CRTh2 CRTh2 Receptor PGD2->CRTh2 Binding Inflammatory_Response Inflammatory Response (Cytokine Release, Chemotaxis, Eosinophil Activation) CRTh2->Inflammatory_Response Activation Antagonists Timapiprant / Fevipiprant Antagonists->CRTh2 Blockade

Caption: PGD2/CRTh2 signaling pathway and antagonist intervention.

Preclinical Data in Asthma Models

While direct comparative studies are unavailable, individual studies have evaluated the efficacy of Timapiprant and Fevipiprant in various preclinical models of asthma, most commonly employing ovalbumin (OVA) or house dust mite (HDM) as allergens in rodents and guinea pigs.[3][4][5][6][7] These models aim to replicate key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).

This compound (OC000459)

Preclinical studies with Timapiprant have demonstrated its potential to modulate allergic airway inflammation.

ParameterAnimal ModelAllergenKey Findings
Airway Inflammation MurineOvalbuminSignificant reduction in bronchoalveolar lavage (BAL) fluid eosinophils.
Airway Hyperresponsiveness (AHR) Guinea PigOvalbuminInhibition of allergen-induced AHR.
Mucus Production MurineHouse Dust MiteReduction in goblet cell hyperplasia and mucus secretion.
Fevipiprant (QAW039)

Fevipiprant has also been investigated in preclinical models, showing efficacy in reducing key asthma-related inflammatory markers.

ParameterAnimal ModelAllergenKey Findings
Airway Inflammation MurineOvalbuminMarked decrease in eosinophil infiltration in the lungs.
Airway Remodeling MurineChronic OvalbuminAttenuation of subepithelial fibrosis and smooth muscle mass.
Eosinophil Activation In vitroHuman eosinophilsPotent inhibition of PGD2-induced eosinophil shape change.[8]

Clinical Trial Data Summary

Both Timapiprant and Fevipiprant have progressed to clinical trials in asthma patients. The results have shown some efficacy, particularly in patients with evidence of eosinophilic inflammation, though the overall clinical benefit has been debated.

FeatureThis compoundFevipiprant
Effect on Lung Function (FEV1) Modest improvements observed in some Phase 2 studies.[9]Statistically significant, but modest, improvements in FEV1 in some Phase 2 trials.[3][10] Phase 3 trials did not consistently meet primary endpoints for FEV1 improvement.
Effect on Sputum Eosinophils Reduction in sputum eosinophil counts in a subset of patients.[9]Significant reduction in sputum eosinophils in patients with eosinophilic asthma.[1][10]
Effect on Asthma Exacerbations A trend towards a reduction in exacerbations was observed in a Phase 2a study, but it was not statistically significant.[11]Phase 3 trials showed a modest, but not always statistically significant, reduction in exacerbation rates.[12]
Safety and Tolerability Generally well-tolerated with a favorable safety profile in clinical trials.[11]Generally well-tolerated with a safety profile comparable to placebo.[1]

Experimental Protocols for Key Asthma Models

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for commonly used preclinical asthma models.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used model to induce a Th2-dominant inflammatory response.[3][4][5]

Experimental Workflow for OVA-Induced Asthma Model

G cluster_sensitization Sensitization Phase (Day 0 & 14) cluster_challenge Challenge Phase (e.g., Day 21-23) cluster_treatment Treatment cluster_assessment Assessment (e.g., Day 24) Sensitization Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Adjuvant Challenge Intranasal or aerosolized OVA challenge Sensitization->Challenge Treatment Oral administration of Timapiprant / Fevipiprant or Vehicle Challenge->Treatment AHR Airway Hyperresponsiveness (e.g., to methacholine) Treatment->AHR BAL Bronchoalveolar Lavage (BAL) (Cell counts, Cytokines) Treatment->BAL Histo Lung Histology (Inflammation, Mucus) Treatment->Histo

Caption: Workflow of an ovalbumin-induced murine asthma model.

Detailed Protocol:

  • Sensitization: On days 0 and 14, BALB/c mice are sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in saline.

  • Challenge: From day 21 to 23, mice are challenged daily with an aerosol of 1% OVA in saline for 30 minutes.

  • Treatment: Timapiprant, Fevipiprant, or vehicle is administered orally, typically starting one hour before each OVA challenge.

  • Outcome Measures (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing concentrations of inhaled methacholine using a plethysmograph.

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline, and the BAL fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (e.g., IL-4, IL-5, IL-13).

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for inflammation and Periodic acid-Schiff for mucus) to assess inflammatory cell infiltration and goblet cell hyperplasia.

House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

This model is considered more clinically relevant as HDM is a common human allergen.[6][7]

Detailed Protocol:

  • Sensitization and Challenge: Mice are intranasally exposed to a solution of house dust mite (HDM) extract (e.g., 25 µg) daily for 5 consecutive days, followed by a rest period of 2 days. This cycle is often repeated for several weeks to induce a chronic asthma phenotype.

  • Treatment: The CRTh2 antagonist or vehicle is administered orally before each HDM exposure.

  • Outcome Measures: Similar to the OVA model, AHR, BAL fluid analysis, and lung histology are the primary endpoints. Serum levels of HDM-specific IgE can also be measured.

Conclusion

This compound and Fevipiprant, as CRTh2 antagonists, represent a targeted oral therapy for asthma. Both have demonstrated the ability to reduce eosinophilic airway inflammation in preclinical models and in clinical trials. While a direct preclinical comparison is lacking, the available data suggest a similar mechanism and a comparable, albeit modest, efficacy profile in targeting the PGD2/CRTh2 pathway. The ultimate clinical utility of these compounds may depend on identifying specific patient populations with a disease endotype highly dependent on this inflammatory axis. Future head-to-head preclinical studies would be invaluable for a more definitive comparison of their potency and efficacy.

References

Timapiprant Sodium's Impact on Airway Hyperresponsiveness: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Timapiprant sodium's effect on airway hyperresponsiveness (AHR) with other selective Prostaglandin D2 Receptor 2 (DP2) antagonists. The information is compiled from publicly available clinical trial data and preclinical studies, offering a valuable resource for researchers and professionals in the field of respiratory drug development.

Executive Summary

This compound is a potent and selective antagonist of the DP2 receptor, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor is a key player in the type 2 inflammatory cascade, which is central to the pathophysiology of allergic asthma and airway hyperresponsiveness. By blocking the DP2 receptor, Timapiprant and similar antagonists inhibit the downstream effects of Prostaglandin D2 (PGD2), a lipid mediator released by mast cells and other immune cells. This mechanism of action leads to a reduction in the recruitment and activation of eosinophils, basophils, and T-helper 2 (Th2) cells in the airways, thereby mitigating airway inflammation and hyperresponsiveness.[1] This guide presents a comparative overview of the clinical efficacy of Timapiprant and other DP2 antagonists, focusing on their impact on airway hyperresponsiveness as measured by changes in lung function and responses to bronchoconstrictor challenges.

Comparative Efficacy of DP2 Receptor Antagonists on Airway Hyperresponsiveness

The following tables summarize quantitative data from clinical trials investigating the effects of this compound (also known as OC000459) and other DP2 receptor antagonists on key markers of airway hyperresponsiveness, primarily Forced Expiratory Volume in 1 second (FEV1) and Provocative Concentration causing a 20% fall in FEV1 (PC20).

Table 1: Change in Forced Expiratory Volume in 1 second (FEV1)

Drug Name (Code)DosageTreatment DurationPatient PopulationChange in FEV1 vs. PlaceboClinical Trial Identifier
Timapiprant (OC000459) 200 mg twice daily28 daysSteroid-free, moderate persistent asthma9.2% improvement (Per Protocol population)NCT01057927[2]
Fevipiprant (QAW039) 225 mg twice daily12 weeksModerate-to-severe asthma with sputum eosinophiliaData on FEV1 not specified, but improvements in symptoms and breathing tests reported.[1][3]Not specified
Fevipiprant (QAW039) 150 mg once daily12 weeksUncontrolled asthma41 mL increase (ZEAL-1, not statistically significant)NCT03215758[4][5]
Fevipiprant (QAW039) 150 mg once daily12 weeksUncontrolled asthma-31 mL decrease (ZEAL-2, not statistically significant)NCT03226392[4][5]
Setipiprant (ACT-129968) 1000 mg twice daily5 daysAllergic asthmatic malesAttenuated late asthmatic response (25.6% inhibition of AUC)Not specified[6]
AZD1981 1000 mg twice daily4 weeksStable asthma (ICS withdrawn)Non-significant increase of 9.5 L/min in morning PEFD9830C00003[7][8]
AZD1981 50, 400, 1000 mg twice daily4 weeksUncontrolled asthma on ICSNon-significant increase of 12 L/min in morning PEF (1000 mg)NCT00758589[7][8]
AZD1981 Up to 400 mg twice daily12 weeksPersistent atopic asthma on ICS and LABANot statistically significant improvement (0.02 L)NCT01197794[9][10]
BI 671800 200 mg twice daily, 400 mg AM, 400 mg PM4 weeksSymptomatic asthma on ICSNot statistically significant (0.08%, 0.28%, 0.67% difference in FEV1% predicted, respectively)NCT01090024[6][11][12]
BI 671800 400 mg twice daily6 weeksSymptomatic controller-naïve asthma3.98% improvement in FEV1% predictedNot specified[13]

Table 2: Effect on Allergen and Methacholine Challenge

Drug Name (Code)Challenge TypeKey FindingsClinical Trial Identifier
Setipiprant (ACT-129968) Allergen ChallengeSignificantly reduced the late asthmatic response (LAR) by 25.6% (P=0.006).[6]Not specified
Setipiprant (ACT-129968) Methacholine ChallengeSignificantly protected against allergen-induced airway hyperresponsiveness (P=0.0029).[6]Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies assessing airway hyperresponsiveness.

Methacholine Challenge Test Protocol

The methacholine challenge test is a standardized method to measure airway hyperresponsiveness.[11][14]

  • Objective: To determine the provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20).

  • Procedure:

    • Baseline Spirometry: Establish a baseline FEV1 by performing at least three acceptable spirometry maneuvers.

    • Diluent Inhalation: The subject inhales a saline diluent to establish a control response. FEV1 is measured 30 and 90 seconds after inhalation.

    • Methacholine Inhalation: Increasing concentrations of methacholine chloride are administered via a nebulizer. Common protocols involve either a two-minute tidal breathing method or a five-breath dosimeter method.[3]

    • Serial Spirometry: After each dose of methacholine, FEV1 is measured at 30 and 90 seconds.

    • Termination Criteria: The test is stopped when the FEV1 has fallen by 20% or more from the baseline, or the highest concentration of methacholine has been administered.[11]

    • PC20 Calculation: The PC20 is calculated by interpolation from the dose-response curve.[11]

Allergen Inhalation Challenge Protocol

Allergen challenge tests are used to evaluate the efficacy of drugs in preventing allergen-induced bronchoconstriction, which has both an early and a late phase.

  • Objective: To assess the effect of a drug on the early asthmatic response (EAR) and the late asthmatic response (LAR) following allergen inhalation.

  • Procedure:

    • Allergen Selection and Dosing: A pre-determined dose of an allergen to which the subject is sensitized is administered via a nebulizer. The dose is typically one that has been shown to cause a dual asthmatic response.

    • FEV1 Monitoring: FEV1 is measured at baseline and then at frequent intervals for up to 10-12 hours post-challenge to capture both the EAR (occurring within the first 1-2 hours) and the LAR (occurring 3-7 hours post-challenge).[10][15]

    • Data Analysis: The primary outcomes are typically the maximum percent fall in FEV1 during the EAR and LAR, and the area under the FEV1-time curve (AUC) for the LAR.[6]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific rigor of the conducted studies.

G cluster_upstream Upstream Activation cluster_receptor Receptor Level cluster_downstream Downstream Effects Allergen/Stimulus Allergen/Stimulus Mast Cell/Th2 Cell Mast Cell/Th2 Cell Allergen/Stimulus->Mast Cell/Th2 Cell Activates PGD2 PGD2 Mast Cell/Th2 Cell->PGD2 Releases DP2 Receptor (CRTH2) DP2 Receptor (CRTH2) PGD2->DP2 Receptor (CRTH2) Binds to Th2 Cells Th2 Cells DP2 Receptor (CRTH2)->Th2 Cells Activates ILCs ILCs DP2 Receptor (CRTH2)->ILCs Activates Eosinophils Eosinophils DP2 Receptor (CRTH2)->Eosinophils Activates Basophils Basophils DP2 Receptor (CRTH2)->Basophils Activates Timapiprant/Other Antagonists Timapiprant/Other Antagonists Timapiprant/Other Antagonists->DP2 Receptor (CRTH2) Blocks Cytokine Release (IL-4, IL-5, IL-13) Cytokine Release (IL-4, IL-5, IL-13) Th2 Cells->Cytokine Release (IL-4, IL-5, IL-13) ILCs->Cytokine Release (IL-4, IL-5, IL-13) Airway Inflammation Airway Inflammation Eosinophils->Airway Inflammation Basophils->Airway Inflammation Cytokine Release (IL-4, IL-5, IL-13)->Airway Inflammation Airway Hyperresponsiveness Airway Hyperresponsiveness Airway Inflammation->Airway Hyperresponsiveness G cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline AHR Assessment (e.g., Methacholine Challenge) Baseline AHR Assessment (e.g., Methacholine Challenge) Inclusion/Exclusion Criteria->Baseline AHR Assessment (e.g., Methacholine Challenge) Randomization Randomization Baseline AHR Assessment (e.g., Methacholine Challenge)->Randomization Drug Administration (Timapiprant or Comparator/Placebo) Drug Administration (Timapiprant or Comparator/Placebo) Randomization->Drug Administration (Timapiprant or Comparator/Placebo) Monitoring for Adverse Events Monitoring for Adverse Events Drug Administration (Timapiprant or Comparator/Placebo)->Monitoring for Adverse Events Post-Treatment AHR Assessment (e.g., Allergen or Methacholine Challenge) Post-Treatment AHR Assessment (e.g., Allergen or Methacholine Challenge) Drug Administration (Timapiprant or Comparator/Placebo)->Post-Treatment AHR Assessment (e.g., Allergen or Methacholine Challenge) FEV1 Monitoring FEV1 Monitoring Post-Treatment AHR Assessment (e.g., Allergen or Methacholine Challenge)->FEV1 Monitoring Symptom Scores & Quality of Life Questionnaires Symptom Scores & Quality of Life Questionnaires FEV1 Monitoring->Symptom Scores & Quality of Life Questionnaires Comparison of AHR changes between treatment groups Comparison of AHR changes between treatment groups Symptom Scores & Quality of Life Questionnaires->Comparison of AHR changes between treatment groups

References

DP2 Receptor Antagonists: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective treatments for type 2 inflammatory diseases, such as asthma and allergic rhinitis, has led to significant interest in the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). PGD2, a key lipid mediator released predominantly by mast cells, orchestrates a complex inflammatory cascade by binding to the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils. This interaction triggers their activation, migration, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of allergic diseases.[1][2] Consequently, the development of DP2 receptor antagonists has been a focal point of pharmaceutical research, aiming to disrupt this inflammatory pathway. This guide provides a meta-analysis of key clinical trials involving prominent DP2 receptor antagonists, presenting a comparative overview of their efficacy and safety profiles, alongside detailed experimental protocols and relevant biological pathways.

Comparative Efficacy of DP2 Receptor Antagonists

The clinical development of DP2 receptor antagonists has seen a mix of promising results and notable setbacks. Several oral antagonists, including fevipiprant, GB001, AZD1981, and timapiprant (OC000459), have been evaluated in Phase II and III clinical trials. While some studies have demonstrated modest improvements in lung function and asthma control, others have failed to meet their primary endpoints, highlighting the complexities of targeting the DP2 pathway.

A systematic review and meta-analysis of ten randomized controlled trials involving 7902 patients on fevipiprant showed a statistically significant, albeit modest, improvement in forced expiratory volume in 1 second (FEV1) with a mean difference of 0.05 L compared to placebo.[3][4] The analysis also indicated improvements in the Asthma Control Questionnaire (ACQ) score and the Asthma Quality of Life Questionnaire (AQLQ) score.[3][4] Furthermore, fevipiprant was associated with a reduction in the number of patients experiencing at least one asthma exacerbation.[3][4] However, two large Phase III trials (LUSTER-1 and LUSTER-2) did not show a statistically significant reduction in the annualized rate of moderate-to-severe exacerbations for the overall population, although modest reductions were observed with the 450 mg dose.[5]

Clinical trials for other DP2 antagonists have yielded varied results. In a Phase IIb trial (LEDA study) with GB001 in patients with moderate-to-severe eosinophilic asthma, the primary endpoint of asthma worsening was not met.[6][7] However, the study did show consistent numeric reductions in the odds of asthma worsening across all dose groups compared to placebo.[6][7] A Phase IIa study of GB001 had previously shown improvements in morning peak expiratory flow (AM PEF) and markers of asthma control.[8]

Two Phase II trials of AZD1981 in adults with asthma also failed to show a significant effect on the primary endpoint of morning PEF.[9] However, in one of the studies, all doses of AZD1981 resulted in significant improvements in ACQ-5 scores.[8][9]

Studies with timapiprant (OC000459) have shown some positive signals. One study demonstrated a significant improvement in FEV1 compared to placebo, particularly in a subgroup of atopic eosinophilic subjects with uncontrolled asthma.[10][11] Another study in severe eosinophilic asthma showed a reduction in sputum eosinophil count and an increase in FEV1, although these results were not statistically significant.

The following tables summarize the quantitative data from key clinical trials for these DP2 receptor antagonists.

Data Presentation: Efficacy and Safety of DP2 Receptor Antagonists in Clinical Trials

Table 1: Efficacy of Fevipiprant in Patients with Asthma (Meta-analysis and Phase III Data)
EndpointFevipiprant DoseResult vs. Placebop-valueCitation
Meta-analysis (10 RCTs, 7902 patients)
Change in FEV1Pooled DosesMean Difference: 0.05 L (95% CI: 0.02 to 0.07)< 0.0001[3][4]
Change in ACQ ScorePooled DosesMean Difference: -0.10 (95% CI: -0.16 to -0.04)0.001[3][4]
Change in AQLQ ScorePooled DosesMean Difference: 0.08 (95% CI: 0.03 to 0.13)0.003[3][4]
Patients with ≥1 ExacerbationPooled DosesRelative Risk: 0.86 (95% CI: 0.77 to 0.97)0.01[3][4]
LUSTER-1 & LUSTER-2 (Phase III)
Annualized Rate of Moderate-to-Severe Exacerbations (Overall Population)150 mgLUSTER-1: 0.96 (95% CI 0.75-1.22); LUSTER-2: 0.82 (95% CI 0.62-1.07)Not Significant[5]
450 mgLUSTER-1: 0.78 (95% CI 0.61-1.01); LUSTER-2: 0.76 (95% CI 0.58-1.00)Not Significant[5]
Annualized Rate of Moderate-to-Severe Exacerbations (High Eosinophil Population)150 mgLUSTER-1: 1.04 (95% CI 0.77-1.41); LUSTER-2: 0.69 (95% CI 0.50-0.96)Not Significant[5]
450 mgLUSTER-1: 0.83 (95% CI 0.61-1.14); LUSTER-2: 0.72 (95% CI 0.52-1.01)Not Significant[5]
Table 2: Efficacy of GB001 in Patients with Moderate-to-Severe Eosinophilic Asthma (LEDA Study - Phase IIb)
EndpointGB001 DoseOdds Ratio for Asthma Worsening vs. Placebo (95% CI)p-valueCitation
Asthma Worsening20 mg0.674 (0.398-1.142)0.1425[7]
40 mg0.677 (0.399-1.149)0.1482[7]
60 mg0.651 (0.385-1.100)0.1086[7]
Table 3: Efficacy of AZD1981 in Adults with Asthma (Phase II Trials)
EndpointAZD1981 DoseResult vs. Placebop-valueCitation
Study 1
Change in Morning PEF1,000 mg bid9.5 L/min0.086[9]
Study 2
Change in Morning PEF1,000 mg bid12 L/min0.16[9]
Change in ACQ-5 Score50 mg, 400 mg, 1,000 mg bid0.26-0.3 unit improvement0.010-0.022[8][9]
Table 4: Efficacy of Timapiprant (OC000459) in Adults with Asthma
EndpointTimapiprant (OC000459) DoseResult vs. Placebop-valueCitation
Change in FEV125 mg once dailySignificant improvement0.028[10][11]
Pooled Doses95 mL greater increase0.024[10][11]
Change in FEV1 (Atopic Eosinophilic Subgroup)Pooled Doses220 mL greater increase0.005[10][11]
Sputum Eosinophil Count50 mg once daily2.3-fold reduction0.151
Change in FEV150 mg once daily127 mL difference0.214
Table 5: Safety Profile of DP2 Receptor Antagonists (Adverse Events)
DrugDoseIncidence of Adverse Events vs. PlaceboCitation
Fevipiprant 150 mg & 450 mgSerious adverse events were comparable to placebo (9% in all groups in a pooled analysis).[5][5]
GB001 20 mg, 40 mg, 60 mgIncidence was generally comparable across treatment groups (65.8% placebo, 65.8% 20 mg, 69.5% 40 mg, 68.0% 60 mg). Liver chemistry elevations leading to discontinuation were more frequent with the 60 mg dose.[6][6]
AZD1981 VariousWell tolerated across treatment groups.[8][9][8][9]
Timapiprant (OC000459) VariousNo drug-related serious adverse events reported.[10][11] Safety profile was comparable to placebo.[10][11]

Experimental Protocols

Fevipiprant (LUSTER-1 and LUSTER-2 Phase III Trials)
  • Study Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled, parallel-group studies.[5]

  • Participants: Patients aged 12 years or older with severe asthma and a history of one or more exacerbations in the previous year, receiving high-dose inhaled corticosteroids plus at least one other controller medication.[5]

  • Intervention: Patients were randomly assigned to receive fevipiprant (150 mg or 450 mg once daily) or placebo.[5]

  • Primary Endpoint: The annualized rate of moderate-to-severe asthma exacerbations.[5]

  • Key Secondary Endpoints: Change from baseline in pre-bronchodilator FEV1 and ACQ-7 score.[5]

GB001 (LEDA Study - Phase IIb)
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, parallel-group, multicenter study.[7]

  • Participants: Patients aged 18 to 75 years with moderate-to-severe asthma and a blood eosinophil count of ≥250 cells/μL.[7]

  • Intervention: Patients received one of four once-daily treatments (GB001 20 mg, 40 mg, or 60 mg, or placebo) as an add-on to standard-of-care treatment for 24 weeks.[7]

  • Primary Endpoint: The proportion of patients who experienced asthma worsening.[7]

AZD1981 (Phase II Trials)
  • Study Design: Two randomized, placebo-controlled, parallel-group trials.[9]

  • Participants:

    • Study 1: Adults with stable asthma who were withdrawn from inhaled corticosteroids.[9]

    • Study 2: Adults with uncontrolled asthma despite inhaled corticosteroid therapy.[9]

  • Intervention:

    • Study 1: AZD1981 1,000 mg twice daily or placebo.[9]

    • Study 2: AZD1981 (50 mg, 400 mg, or 1,000 mg twice daily) or placebo.[9]

  • Primary Endpoint: Change in morning peak expiratory flow after 4 weeks of treatment.[9]

  • Key Secondary Endpoints: Asthma Control Questionnaire (ACQ-5) scores and FEV1 assessments.[9]

Timapiprant (OC000459)
  • Study Design: A randomized, double-blind, placebo-controlled study.[10][11]

  • Participants: Adult subjects with a percentage of predicted FEV1 between 60-85%.[10][11]

  • Intervention: OC000459 at three dose levels (25 mg once daily, 200 mg once daily, or 100 mg twice daily) or placebo for 12 weeks.[10][11]

  • Primary Endpoint: Change from baseline in pre-bronchodilator FEV1.[10][11]

  • Key Secondary Endpoints: ACQ and Standardised Asthma Quality of Life Questionnaire (AQLQ(S)), and incidence of exacerbations and respiratory tract infections.[10][11]

Mandatory Visualization

DP2 Receptor Signaling Pathway

The activation of the DP2 receptor by its ligand, PGD2, initiates a signaling cascade that is central to the type 2 inflammatory response. This pathway involves the coupling of the receptor to a Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium. These signaling events ultimately result in the chemotaxis, activation, and degranulation of key inflammatory cells.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds to Gi Gi Protein DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ Gi->Ca2 Leads to cAMP ↓ cAMP Cell_Response Cellular Response: - Chemotaxis - Activation - Degranulation

DP2 Receptor Signaling Cascade
Generalized Clinical Trial Workflow for Asthma Drug Development

The development of a new asthma medication follows a structured and rigorous clinical trial process. This workflow ensures the safety and efficacy of the investigational drug before it can be approved for public use. The process typically involves several phases, from initial safety studies in a small number of volunteers to large-scale efficacy trials in patients.

Clinical_Trial_Workflow Preclinical Preclinical Studies (Lab & Animal) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I (Safety & Dosage) ~20-100 healthy volunteers IND->Phase1 Phase2 Phase II (Efficacy & Side Effects) ~100-500 patients Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) ~1,000-5,000 patients Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

Asthma Drug Clinical Trial Phases

References

Safety Operating Guide

Proper Disposal of Timapiprant Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Timapiprant sodium, a potent and selective DP2 receptor antagonist.

This compound, with the CAS Number 950688-14-9, requires careful management throughout its lifecycle in the laboratory, including its ultimate disposal. Adherence to proper procedures is crucial to protect personnel and the environment.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure easy access to an eyewash station and safety shower.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.

  • Segregation: Do not mix this compound with other waste materials unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed, and appropriate container.

    • The container must be compatible with the chemical properties of this compound.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (950688-14-9).

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data

PropertyValue
CAS Number 950688-14-9
Molecular Formula C₂₁H₁₆FN₂NaO₂
Molecular Weight 370.35 g/mol

Experimental Protocols Cited

This document does not cite specific experimental protocols but provides general safety and disposal procedures based on standard laboratory practices for handling chemical compounds of this nature. For detailed experimental methodologies involving this compound, researchers should refer to peer-reviewed scientific literature.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional Policies start->consult_sds ppe Wear Appropriate Personal Protective Equipment (PPE) consult_sds->ppe segregate Segregate Waste ppe->segregate containerize Place in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Timapiprant sodium
Reactant of Route 2
Timapiprant sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.